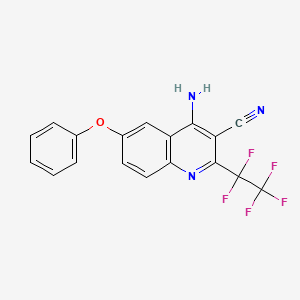
4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the pentafluoroethyl group can be added via a Friedel-Crafts alkylation reaction. The phenoxy group can be introduced through an etherification reaction, and the carbonitrile group can be added through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylquinoline-3-carbonitrile
- 2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile
- 2-Amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile
Uniqueness
4-Amino-2-pentafluoroethyl-6-phenoxy-quinoline-3-carbonitrile is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds.
Properties
CAS No. |
445465-04-3 |
|---|---|
Molecular Formula |
C18H10F5N3O |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-amino-2-(1,1,2,2,2-pentafluoroethyl)-6-phenoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H10F5N3O/c19-17(20,18(21,22)23)16-13(9-24)15(25)12-8-11(6-7-14(12)26-16)27-10-4-2-1-3-5-10/h1-8H,(H2,25,26) |
InChI Key |
DGDDOKUWCDFLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=C3N)C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















